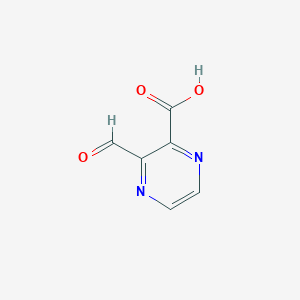

3-Formyl-2-pyrazinecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-3-4-5(6(10)11)8-2-1-7-4/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINFOIVLINCDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Formyl-2-pyrazinecarboxylic acid (CAS 865061-50-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-2-pyrazinecarboxylic acid, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its current and potential applications in drug discovery and material science.

Chemical and Physical Properties

3-Formyl-2-pyrazinecarboxylic acid is a bifunctional molecule featuring a pyrazine ring substituted with both a carboxylic acid and a formyl group. These functional groups provide versatile handles for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 865061-50-3 | |

| Molecular Formula | C₆H₄N₂O₃ | [2] |

| Molecular Weight | 152.11 g/mol | [2] |

| Appearance | Light pink to light red solid | [2] |

| Solubility | Slightly soluble in methanol and water | [2] |

| Boiling Point | ~354.2 °C at 760 mmHg | [2] |

| SMILES | O=C(C1=NC=CN=C1C=O)O |

Synthesis of 3-Formyl-2-pyrazinecarboxylic acid

The most common and efficient method for the synthesis of 3-Formyl-2-pyrazinecarboxylic acid is the Vilsmeier-Haack reaction.[1] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. In this specific synthesis, 2-pyrazinecarboxylic acid serves as the substrate.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Pyrazinecarboxylic Acid

This protocol is a representative procedure based on established Vilsmeier-Haack reaction conditions for heterocyclic carboxylic acids.

Materials:

-

2-Pyrazinecarboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Reaction with Substrate: 2-Pyrazinecarboxylic acid is dissolved in anhydrous dichloromethane (DCM) and added to the freshly prepared Vilsmeier reagent.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 3-Formyl-2-pyrazinecarboxylic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Research and Development

3-Formyl-2-pyrazinecarboxylic acid is a valuable building block for the synthesis of a variety of heterocyclic compounds, driven by the reactivity of its dual functional groups.[1]

Drug Discovery and Medicinal Chemistry

The pyrazine core is a common scaffold in numerous biologically active molecules.[1] While direct biological activity data for 3-Formyl-2-pyrazinecarboxylic acid is not extensively reported, its derivatives have shown promise in several therapeutic areas:

-

Antimycobacterial Agents: Derivatives of pyrazinecarboxylic acid are known for their antitubercular activity. Pyrazinamide, a primary drug for tuberculosis treatment, is a notable example. The formyl and carboxylic acid moieties of the title compound can be readily converted to amides and other functionalities to generate novel analogs with potential antimycobacterial properties.

-

Antifungal Agents: Certain substituted pyrazinecarboxamides have demonstrated antifungal activity. The synthetic versatility of 3-Formyl-2-pyrazinecarboxylic acid allows for the generation of diverse libraries of such compounds for antifungal screening.

-

Precursor in Pharmaceutical Synthesis: This compound has been identified as a key intermediate and a potential impurity in the synthesis of zopiclone, a nonbenzodiazepine hypnotic agent.[1]

Material Science

The reactive nature of the aldehyde and carboxylic acid groups makes 3-Formyl-2-pyrazinecarboxylic acid a candidate for the development of novel materials. Its derivatives are being explored for potential use in the synthesis of dyes and pigments.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-Formyl-2-pyrazinecarboxylic acid via the Vilsmeier-Haack reaction.

Caption: Synthesis of 3-Formyl-2-pyrazinecarboxylic acid.

Role as a Synthetic Intermediate

This diagram illustrates the utility of 3-Formyl-2-pyrazinecarboxylic acid as a versatile intermediate for creating more complex molecules.

References

physicochemical properties of 3-formyl-2-pyrazinecarboxylic acid

An In-depth Technical Guide to 3-formyl-2-pyrazinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, and reactivity of 3-formyl-2-pyrazinecarboxylic acid (CAS No: 865061-50-3). It includes detailed experimental protocols for the determination of key properties and visual diagrams of its synthesis and primary reaction pathways.

Core Physicochemical Properties

3-formyl-2-pyrazinecarboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with both a formyl and a carboxylic acid group.[1] These dual functionalities make it a versatile building block and reactive intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1][2] Its appearance is typically a light pink to light red solid.[2]

Quantitative Data Summary

The key identifying and are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-formylpyrazine-2-carboxylic acid | [2] |

| CAS Number | 865061-50-3 | [1][2] |

| Molecular Formula | C₆H₄N₂O₃ | [2][3][4] |

| Molecular Weight | 152.11 g/mol | [1][2][4] |

| Appearance | Light pink to light red solid | [2] |

| Boiling Point | ~354.2 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Slightly soluble in methanol and water | [2] |

| LogP (Octanol/Water) | -0.0127 (Predicted) | [5] |

| Topological Polar Surface Area (TPSA) | 80.15 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 2 | [5] |

| SMILES | C1=CN=C(C(=N1)C=O)C(=O)O | [2][5] |

| InChI Key | CINFOIVLINCDLI-UHFFFAOYSA-N | [1][2] |

Synthesis and Reactivity

The presence of both an electrophilic aldehyde and an acidic carboxyl group on the pyrazine ring governs the compound's reactivity.

Synthesis Workflow

The most common laboratory synthesis of 3-formyl-2-pyrazinecarboxylic acid is achieved via the Vilsmeier-Haack reaction.[1] This method involves the formylation of the precursor, 2-pyrazinecarboxylic acid, using a Vilsmeier reagent typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

References

3-formylpyrazine-2-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-formylpyrazine-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust experimental protocol for its synthesis, and a conceptual framework for its potential derivatization and biological screening.

Core Compound Data

The fundamental properties of 3-formylpyrazine-2-carboxylic acid are summarized below, providing essential information for experimental design and characterization.

| Parameter | Value |

| Molecular Formula | C₆H₄N₂O₃ |

| Molecular Weight | 152.11 g/mol |

| IUPAC Name | 3-formylpyrazine-2-carboxylic acid |

| CAS Number | 865061-50-3 |

Synthesis of 3-Formylpyrazine-2-carboxylic Acid

The primary synthetic route to 3-formylpyrazine-2-carboxylic acid is through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic systems. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazine ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Pyrazinecarboxylic Acid

This protocol outlines the synthesis of 3-formylpyrazine-2-carboxylic acid from 2-pyrazinecarboxylic acid.

Materials:

-

2-Pyrazinecarboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will be observed.

-

Reaction with Substrate: Dissolve 2-pyrazinecarboxylic acid in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the freshly prepared Vilsmeier reagent under continuous stirring and cooling in the ice-bath.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. This step should be performed in a well-ventilated fume hood due to the evolution of gas.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude 3-formylpyrazine-2-carboxylic acid can be further purified by column chromatography or recrystallization to yield the final product.

Logical Workflow for Derivatization and Screening

Given the reactive nature of the formyl and carboxylic acid moieties, 3-formylpyrazine-2-carboxylic acid serves as a versatile scaffold for the synthesis of a library of derivatives for biological screening. The following diagram illustrates a logical workflow for the generation and evaluation of novel compounds based on this core structure.

This workflow highlights the potential to generate a diverse chemical library by targeting the two reactive functional groups of the parent molecule. Subsequent screening against various biological targets can lead to the identification of novel therapeutic agents, with structure-activity relationship studies guiding further lead optimization. The pyrazine core is a known pharmacophore in various approved drugs, suggesting that derivatives of 3-formylpyrazine-2-carboxylic acid may exhibit interesting biological activities.

Spectroscopic and Synthetic Insights into 3-Formyl-2-Pyrazinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of 3-formyl-2-pyrazinecarboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, a comprehensive experimental protocol for its synthesis, and its role as a precursor in the development of bioactive molecules.

Spectroscopic Data Analysis

The structural elucidation of 3-formyl-2-pyrazinecarboxylic acid is critically dependent on spectroscopic methods. The following tables summarize the key NMR and IR data, providing a quantitative basis for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Chemical Shift Ranges for 3-Formyl-2-pyrazinecarboxylic acid. The expected chemical shifts are crucial for confirming the presence of the key functional groups and the pyrazine ring structure.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Formyl Proton (-CHO) | 9.8 – 10.2 |

| Pyrazine Ring Protons | 8.5 – 9.5 | |

| ¹³C | Formyl Carbonyl (C=O) | 190 – 200 |

| Carboxylic Acid Carbonyl (C=O) | 170 – 175 |

Note: The chemical shift of the carboxylic acid proton is often broad and its position is highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Frequencies for 3-Formyl-2-pyrazinecarboxylic acid. Vibrational spectroscopy provides valuable information for identifying the principal functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (broad) | 2500 – 3300 |

| C=O Stretch | 1700 – 1730 | |

| Formyl Group | C=O Stretch | 1680 – 1720 |

| Pyrazine Ring | C=N and C=C Stretches | ~1400 - 1600 |

Experimental Protocols

A fundamental understanding of the experimental procedures used to obtain and synthesize 3-formyl-2-pyrazinecarboxylic acid is essential for its application in research and development.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: A small quantity of 3-formyl-2-pyrazinecarboxylic acid is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Analysis: The resulting spectra are processed, and the chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: A few milligrams of solid 3-formyl-2-pyrazinecarboxylic acid are dissolved in a volatile solvent like methylene chloride.

-

Film Deposition: A drop of the solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 3-formyl-2-pyrazinecarboxylic acid is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring.[1]

-

Reagent Preparation: The Vilsmeier reagent is prepared in situ by the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1]

-

Formylation: 2-Pyrazinecarboxylic acid is then introduced to the Vilsmeier reagent. The electron-rich pyrazine ring undergoes electrophilic substitution, leading to the formation of an iminium ion intermediate.[1]

-

Hydrolysis: The reaction mixture is subsequently hydrolyzed to yield the final product, 3-formyl-2-pyrazinecarboxylic acid.[1]

Visualizing Key Processes

Diagrams are provided below to illustrate the synthetic workflow and the logical relationship of 3-formyl-2-pyrazinecarboxylic acid in the context of medicinal chemistry.

Caption: Vilsmeier-Haack synthesis of 3-formyl-2-pyrazinecarboxylic acid.

Caption: 3-Formyl-2-pyrazinecarboxylic acid as a key intermediate.

References

A Technical Guide to the Solubility of 3-Formyl-2-Pyrazinecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-formyl-2-pyrazinecarboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to its dual functionality, featuring both a carboxylic acid and a formyl group, its solubility behavior is critical for synthesis, purification, formulation, and biological screening processes. This document outlines its expected solubility in common organic solvents, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of an organic compound is dictated by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute (3-formyl-2-pyrazinecarboxylic acid) and the solvent determine the extent of dissolution. The presence of a polar carboxylic acid group and a moderately polar formyl group on the pyrazine ring suggests that 3-formyl-2-pyrazinecarboxylic acid will exhibit a preference for polar solvents.

Qualitative Solubility Profile

Direct quantitative data on the solubility of 3-formyl-2-pyrazinecarboxylic acid is not extensively available in public literature. However, based on its chemical structure and available information, a qualitative solubility profile can be inferred. The compound is reported to be slightly soluble in methanol and water[1]. The presence of the polar carboxylic acid and formyl groups allows for hydrogen bonding with protic solvents like alcohols and water.

For a structurally related compound, pyrazine-2-carboxylic acid, solubility is observed in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), while it exhibits low solubility in non-polar solvents like hexane and toluene. A similar trend can be anticipated for 3-formyl-2-pyrazinecarboxylic acid.

Furthermore, purification of 3-formyl-2-pyrazinecarboxylic acid is often achieved through recrystallization from an ethanol/water mixture, and it can be separated via column chromatography using a mobile phase of ethyl acetate and hexane. This indicates at least partial solubility in these solvent systems.

Quantitative Solubility Data

Precise quantitative solubility data is essential for various research and development applications. The following table provides a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Expected Solubility | Solubility ( g/100 mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Methanol | Polar Protic | Slightly Soluble | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Soluble | Data to be determined | Data to be determined |

| Water | Polar Protic | Slightly Soluble | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Soluble | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data to be determined | Data to be determined |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Data to be determined | Data to be determined |

| Dichloromethane | Non-polar | Sparingly Soluble | Data to be determined | Data to be determined |

| Toluene | Non-polar | Poorly Soluble | Data to be determined | Data to be determined |

| Hexane | Non-polar | Insoluble | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following experimental methodologies are recommended.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.

Materials:

-

3-formyl-2-pyrazinecarboxylic acid

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-formyl-2-pyrazinecarboxylic acid to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood, optionally assisted by a gentle stream of nitrogen or by using a rotary evaporator.

-

Once the solvent is removed, dry the remaining solid residue in an oven at a suitable temperature (below the compound's decomposition point) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.

-

Calculation:

-

Solubility ( g/100 mL):

-

Mass of dissolved solid (g) / Volume of solvent used (mL) * 100

-

-

Molar Solubility (mol/L):

-

(Mass of dissolved solid (g) / Molar mass of 3-formyl-2-pyrazinecarboxylic acid) / Volume of solvent used (L)

-

UV-Vis Spectroscopic Method for Solubility Determination

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Materials:

-

3-formyl-2-pyrazinecarboxylic acid

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 3-formyl-2-pyrazinecarboxylic acid of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the sample quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 3-formyl-2-pyrazinecarboxylic acid.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and practical methodologies for assessing the solubility of 3-formyl-2-pyrazinecarboxylic acid. Accurate and consistent application of these protocols will yield reliable data crucial for advancing research and development involving this versatile compound.

References

Reactivity of Formyl and Carboxylic Acid Groups in Pyrazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of formyl (aldehyde) and carboxylic acid groups attached to the pyrazine ring system. The unique electronic properties of the pyrazine nucleus significantly influence the chemical behavior of these important functional groups, impacting their application in medicinal chemistry and drug development. Pyrazine derivatives are integral components of numerous pharmaceuticals, and understanding the reactivity of their substituents is crucial for the design and synthesis of novel therapeutic agents.[1]

Electronic Landscape of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions.[2] This electron deficiency, often referred to as π-deficiency, renders the carbon atoms of the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly when activated by electron-withdrawing groups. The introduction of a formyl or carboxylic acid group further modulates the electronic distribution within the ring, impacting the reactivity of both the substituent and the pyrazine core.

Reactivity of the Formyl Group on Pyrazines

The formyl group (-CHO) attached to a pyrazine ring, as in pyrazine-2-carbaldehyde, exhibits typical aldehyde chemistry, but its reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring. This enhancement makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

Pyrazine aldehydes readily undergo nucleophilic addition reactions. A key example is the Wittig reaction , which is widely used to convert aldehydes into alkenes.[3][4][5][6][7] The reaction proceeds via the attack of a phosphorus ylide on the carbonyl carbon, forming a betaine intermediate that collapses to an alkene and triphenylphosphine oxide.

Diagram: Wittig Reaction Mechanism with Pyrazine-2-carbaldehyde

Caption: Mechanism of the Wittig reaction on pyrazine-2-carbaldehyde.

Reduction Reactions

The formyl group of pyrazine aldehydes can be readily reduced to a primary alcohol. A common and chemoselective method for this transformation is the use of sodium borohydride (NaBH₄). This reagent is mild enough to selectively reduce the aldehyde in the presence of less reactive functional groups.

Diagram: Reduction of Pyrazine-2-carbaldehyde

Caption: Reduction of pyrazine-2-carbaldehyde to pyrazinylmethanol.

Reactivity of the Carboxylic Acid Group on Pyrazines

Pyrazinoic acid (pyrazine-2-carboxylic acid) is a key synthon in medicinal chemistry, most notably as the active metabolite of the anti-tuberculosis drug pyrazinamide.[8] The carboxylic acid group can undergo a variety of transformations, primarily at the carbonyl carbon.

Amide Bond Formation

The most significant reaction of pyrazinoic acid in a pharmaceutical context is its conversion to amides. This is typically achieved by activating the carboxylic acid, followed by reaction with an amine. A common method for activation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂).

Another widely used approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[9]

Diagram: Amide Formation from Pyrazinoic Acid

Caption: General pathway for amide bond formation from pyrazinoic acid.

Esterification

Pyrazinoic acid can be converted to its corresponding esters through various esterification methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction of the derived acyl chloride with an alcohol provides a high-yielding route to pyrazinoate esters.

Comparative Reactivity: Formyl vs. Carboxylic Acid Group

The formyl group is generally more reactive towards nucleophiles than the carboxylic acid group. This is due to the greater electrophilicity of the aldehyde carbonyl carbon. The carboxylic acid exists in equilibrium with its carboxylate form, which is resonance-stabilized and thus less electrophilic. Furthermore, the hydroxyl group of the carboxylic acid can act as a leaving group, but it is a poor one unless protonated. In contrast, the aldehyde has no such leaving group and readily undergoes addition.

The electron-withdrawing pyrazine ring enhances the electrophilicity of both the formyl and carboxylic acid carbonyl carbons. However, the inherent reactivity difference between the two functional groups remains. Therefore, under identical reaction conditions with a given nucleophile, pyrazine-2-carbaldehyde would be expected to react more readily than pyrazinoic acid. Selective reactions are thus possible, for instance, the reduction of a formyl group in the presence of a carboxylic acid group on the same pyrazine ring using a mild reducing agent like NaBH₄.

Experimental Protocols

Synthesis of Pyrazine-2-carboxamide from Pyrazinoic Acid

Method 1: Via Acyl Chloride

-

Activation: To a solution of pyrazinoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) (2-4 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time (e.g., 2-8 hours), monitoring the reaction by TLC.

-

Remove the excess SOCl₂ and solvent under reduced pressure.

-

Amination: Dissolve the crude pyrazine-2-carbonyl chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled solution of ammonia or the desired amine (2-3 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature until completion.

-

Work-up the reaction by washing with water and brine, drying the organic layer over a suitable drying agent (e.g., Na₂SO₄), and concentrating under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Method 2: Using Coupling Reagents

-

To a solution of pyrazinoic acid (1 equivalent), the desired amine (1-1.2 equivalents), and a coupling additive such as HOBt (1 equivalent) in a suitable solvent (e.g., DMF or dichloromethane), add the coupling reagent (e.g., EDC or DCC) (1-1.2 equivalents) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction by TLC.

-

If using DCC, filter off the dicyclohexylurea byproduct.

-

Work-up the reaction by diluting with a suitable organic solvent and washing with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Wittig Reaction of Pyrazine-2-carbaldehyde

-

Ylide Formation: To a suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.1 equivalents) at a low temperature (e.g., 0 °C or -78 °C).

-

Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the ylide.

-

Olefination: Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C) and add a solution of pyrazine-2-carbaldehyde (1 equivalent) in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the reaction by TLC.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[10][11][12]

Reduction of Pyrazine-2-carbaldehyde with NaBH₄

-

Dissolve pyrazine-2-carbaldehyde (1 equivalent) in a suitable protic solvent (e.g., methanol or ethanol).

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise, controlling the rate of addition to maintain a low temperature.

-

Stir the reaction mixture at 0 °C for a specified time (e.g., 30-60 minutes) and then at room temperature until the reaction is complete, as monitored by TLC.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product if necessary.

Quantitative Data Summary

| Reaction | Substrate | Reagent(s) | Product | Yield (%) | Reference |

| Amide Formation | Pyrazinoic Acid | SOCl₂, NH₃ | Pyrazinamide | - | [4] |

| Amide Formation | Pyrazinoic Acid | EDC, HOBt, Aniline | N-phenylpyrazine-2-carboxamide | 60-82 | [13] |

| Amide Formation | 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Oxalyl chloride, 3,5-bis(trifluoromethyl)aniline | Corresponding Amide | 72 | [14] |

| Esterification | Pyrazinoic Acid | SOCl₂, Methanol | Methyl Pyrazinoate | High | [15] |

| Wittig Reaction | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride, NaOH | (E)-1-(9-anthryl)-2-phenylethene | - | [12] |

| Reduction | Aldehydes | NaBH₄ | Primary Alcohols | Generally High | - |

Note: Specific yields for some reactions of pyrazine derivatives were not available in the provided search results and are indicated with "-". The Wittig reaction example is for a different aldehyde to illustrate a typical procedure.

Conclusion

The formyl and carboxylic acid groups on a pyrazine ring are versatile functional handles for the synthesis of a wide array of derivatives with significant potential in drug discovery. The electron-deficient nature of the pyrazine ring enhances the reactivity of the formyl group towards nucleophilic attack, making reactions like the Wittig olefination and reduction highly efficient. The carboxylic acid group provides a gateway to the crucial amide linkage, a cornerstone of many pharmaceutical compounds, through well-established activation and coupling protocols. A thorough understanding of the relative reactivities and the specific experimental conditions required for these transformations is paramount for medicinal chemists aiming to leverage the pyrazine scaffold in the development of novel therapeutic agents.

References

- 1. Chemical Transformation of Pyrazine Derivatives | Moroccan Journal of Chemistry [revues.imist.ma]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sciepub.com [sciepub.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. revues.imist.ma [revues.imist.ma]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Structure of Substituted Pyrazinecarboxylic Acids

This technical guide provides a comprehensive overview of the electronic structure of substituted pyrazinecarboxylic acids, compounds of significant interest in medicinal chemistry and materials science. Pyrazinecarboxylic acid and its derivatives are foundational scaffolds for various therapeutic agents, and understanding their electronic properties is crucial for rational drug design and the development of novel functional materials.

This document outlines both computational and experimental approaches to characterizing these molecules. It provides detailed protocols for Density Functional Theory (DFT) calculations and standard spectroscopic techniques. Furthermore, it presents a comparative analysis of how different substituents on the pyrazine ring modulate the electronic structure, supported by illustrative data and visualizations.

Methodologies for Characterization

A dual approach combining computational modeling and experimental validation is essential for a thorough understanding of the electronic structure of substituted pyrazinecarboxylic acids.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Below is a detailed protocol for analyzing substituted pyrazine-2-carboxylic acids.

1.1.1. Molecular Modeling and Software

-

Molecular System: A systematic study should involve pyrazine-2-carboxylic acid as the parent molecule. Substituents should be introduced at positions 5 and 6 of the pyrazine ring to analyze their effects. Recommended substituents include:

-

Electron-Donating Groups (EDGs): -CH₃ (Methyl), -NH₂ (Amino)

-

Electron-Withdrawing Groups (EWGs): -Cl (Chloro), -NO₂ (Nitro)

-

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

1.1.2. Calculation Parameters

-

Level of Theory: Density Functional Theory (DFT) is the preferred method.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional offers a good balance of accuracy and computational cost for these systems.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing anionic species and non-covalent interactions, while the polarization functions (d,p) are crucial for describing the geometry of cyclic systems.

-

1.1.3. Step-by-Step Procedure

-

Structure Drawing: Draw the 3D structure of each molecule using a molecular editor like GaussView or Avogadro.

-

Geometry Optimization: Perform a full geometry optimization in the gas phase to find the lowest energy conformation of the molecule. This step is crucial as all subsequent electronic properties are dependent on the molecular geometry.

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides thermodynamic data and predicted infrared (IR) spectra.

-

Electronic Property Calculation: From the optimized structure, calculate key electronic properties, including:

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: Calculate the partial charges on each atom.

-

Dipole Moment: Determine the magnitude and orientation of the molecular dipole moment.

-

A generalized workflow for this computational analysis is presented below.

Experimental Protocols

1.2.1. Synthesis Substituted pyrazinecarboxylic acids can be synthesized through various methods, often starting from commercially available substituted pyrazines or by building the pyrazine ring. A common method involves the oxidation of a methyl group on a substituted methylpyrazine to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

1.2.2. Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Analysis: Record the spectrum typically in the 4000-400 cm⁻¹ range. Key vibrational modes to identify include the O-H stretch of the carboxylic acid (broad band ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-N/C-C stretching vibrations of the pyrazine ring (~1400-1600 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Analysis: Record ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons on the pyrazine ring are highly sensitive to the electronic effects of the substituents.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Analysis: Record the absorption spectrum (typically 200-400 nm). The absorption maxima (λmax) correspond to electronic transitions (e.g., π → π* and n → π*), which are directly related to the HOMO-LUMO energy gap.

-

Substituent Effects on Electronic Structure

The electronic properties of the pyrazinecarboxylic acid core are significantly influenced by the nature and position of substituents. These effects are primarily categorized as inductive and resonance effects. Electron-donating groups (EDGs) increase electron density in the ring, while electron-withdrawing groups (EWGs) decrease it.

Impact on Frontier Molecular Orbitals

The energies of the HOMO and LUMO are key determinants of a molecule's reactivity, electronic transitions, and charge transport properties.

-

Electron-Donating Groups (EDGs): Groups like -NH₂ and -CH₃ donate electron density to the π-system of the pyrazine ring. This destabilizes the molecular orbitals, leading to an increase in the energy of both the HOMO and LUMO.

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂ and -Cl withdraw electron density from the π-system. This stabilizes the molecular orbitals, resulting in a decrease in the energy of both the HOMO and LUMO.

The HOMO-LUMO energy gap (ΔE) is also affected. Generally, strong resonance-donating or withdrawing groups that extend conjugation can lead to a smaller energy gap.

The Pivotal Role of 3-Formyl-2-pyrazinecarboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-2-pyrazinecarboxylic acid is a key heterocyclic building block in the design and synthesis of novel therapeutic agents. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilic-activatable carboxylic acid on a biologically relevant pyrazine scaffold, offers a versatile platform for chemical derivatization. This technical guide delves into the synthesis, derivatization, and medicinal chemistry applications of 3-Formyl-2-pyrazinecarboxylic acid, with a particular focus on its role in the development of antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and mechanisms of action are provided to serve as a comprehensive resource for researchers in the field of drug discovery.

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its presence often imparts desirable pharmacokinetic and pharmacodynamic properties. 3-Formyl-2-pyrazinecarboxylic acid, a derivative of pyrazine, has emerged as a crucial intermediate for the synthesis of a wide array of bioactive molecules.[1] The dual functionality of the formyl and carboxylic acid groups allows for diverse chemical transformations, including oxidation, reduction, and amidation, enabling the generation of compound libraries with varied pharmacological profiles.[1] This guide will explore the synthesis of this key intermediate and its subsequent elaboration into derivatives with significant biological activity, particularly in the realm of antimycobacterial and antifungal research.

Synthesis of 3-Formyl-2-pyrazinecarboxylic Acid

The primary and most common method for the synthesis of 3-Formyl-2-pyrazinecarboxylic acid is the Vilsmeier-Haack reaction, which involves the formylation of 2-pyrazinecarboxylic acid.[1][2] An alternative, though less common, route is the selective oxidation of 3-hydroxymethyl-2-pyrazinecarboxylic acid.[2]

Vilsmeier-Haack Reaction: A Detailed Protocol

The Vilsmeier-Haack reaction utilizes a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[1][2]

Experimental Protocol:

Materials:

-

2-Pyrazinecarboxylic acid

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Hydrochloric acid (2N HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-pyrazinecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

To the dropping funnel, add a pre-mixed solution of phosphorus oxychloride (1.5 eq) in anhydrous N,N-dimethylformamide (3.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 2N HCl (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Formyl-2-pyrazinecarboxylic acid.

Derivatization of 3-Formyl-2-pyrazinecarboxylic Acid: Amide Synthesis

The carboxylic acid moiety of 3-Formyl-2-pyrazinecarboxylic acid is a prime site for derivatization, with amidation being a cornerstone reaction in medicinal chemistry to generate compounds with diverse biological activities.[1]

General Amidation Protocol

Experimental Protocol:

Materials:

-

3-Formyl-2-pyrazinecarboxylic acid

-

Thionyl chloride (SOCl₂) or a coupling agent (e.g., PNT, DCC, HOBt)

-

Substituted aniline or amine

-

Dry benzene or other suitable anhydrous solvent (e.g., dichloromethane)

-

Dry pyridine or another suitable base (e.g., N-methyl morpholine)

-

Standard laboratory glassware and purification apparatus

Procedure (via Acid Chloride):

-

A mixture of 3-Formyl-2-pyrazinecarboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in dry benzene (20 mL) is refluxed for approximately 1 hour.

-

Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum to yield the crude acyl chloride.

-

The crude acyl chloride is dissolved in a dry solvent such as acetone or dichloromethane (50 mL).

-

This solution is added dropwise to a stirred solution of the desired substituted aniline or amine (1.0 eq) in dry pyridine (50 mL) at room temperature.

-

The reaction mixture is stirred for several hours until completion (monitored by TLC).

-

The reaction mixture is then poured into water, and the resulting precipitate (the amide product) is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Biological Activities of 3-Formyl-2-pyrazinecarboxylic Acid Derivatives

Derivatives of pyrazinecarboxylic acids have demonstrated a broad spectrum of biological activities, with antimycobacterial and antifungal properties being particularly prominent.

Antimycobacterial Activity

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the development of new therapeutic agents. Pyrazinamide, a pyrazinecarboxamide, is a first-line anti-tuberculosis drug, and its active metabolite is pyrazinoic acid.[3] This has spurred research into other pyrazinecarboxylic acid derivatives as potential antimycobacterial agents.

Table 1: Antimycobacterial Activity of Selected Pyrazinecarboxylic Acid Amides

| Compound | Substituent on Amide | Target Organism | MIC (µg/mL) | % Inhibition | Reference |

| 2o | 3,5-bis-trifluoromethylphenyl | Mycobacterium tuberculosis | >6.25 | 72 | [3][4] |

| 16 | 4-Nitrophenyl | Mycobacterium tuberculosis H37Rv | 1.56 | - | [5] |

| 18a | Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl} | Mycobacterium tuberculosis H37Rv | 3.13 | - | [5] |

| 2d | 3-methylphenyl | Mycobacterium tuberculosis | >6.25 | >20 | [3] |

| 2f | 3-methylphenyl | Mycobacterium tuberculosis | >6.25 | >20 | [3] |

| 2k | 3-bromophenyl | Mycobacterium tuberculosis | >6.25 | 39 | [3][4] |

| 2l | 3-bromophenyl | Mycobacterium tuberculosis | >6.25 | 20 | [3][4] |

MIC: Minimum Inhibitory Concentration

Antifungal Activity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The search for novel antifungal agents has led to the exploration of various heterocyclic scaffolds, including pyrazine derivatives.

Table 2: Antifungal Activity of Selected Pyrazinecarboxylic Acid Amides

| Compound | Substituent on Amide | Fungal Strain | MIC (µmol/dm³) | Reference |

| 2d | 3-methylphenyl | Various | 31.25-500 | [3][4] |

| 2f | 3-methylphenyl | Various | 31.25-500 | [3][4] |

MIC: Minimum Inhibitory Concentration

Photosynthesis Inhibition

Some pyrazinecarboxylic acid amides have also been investigated for their ability to inhibit photosynthesis, a property that can be exploited in the development of herbicides.

Table 3: Photosynthesis Inhibitory Activity of Selected Pyrazinecarboxylic Acid Amides

| Compound | Substituent on Amide | Activity | IC₅₀ (mmol/dm³) | Reference |

| 2m | 3,5-bis-trifluoromethylphenyl | Oxygen evolution rate in spinach chloroplasts | 0.026 | [3][4] |

| 2f | 3-methylphenyl | Antialgal activity | 0.063 | [3][4] |

IC₅₀: Half-maximal Inhibitory Concentration

Mechanism of Action: The Protonophore Model

The antimycobacterial activity of pyrazinoic acid, the active form of pyrazinamide, is believed to stem from its function as a protonophore.[6][7] At the acidic pH found within certain intracellular compartments of Mycobacterium tuberculosis, pyrazinoic acid becomes protonated, allowing it to diffuse across the bacterial membrane.[7] Once inside the neutral cytoplasm, it releases a proton, leading to cytoplasmic acidification and the disruption of the proton motive force, which is essential for energy production.[7][8] This ultimately results in bacterial cell death.

Caption: Protonophore mechanism of pyrazinoic acid in Mycobacterium tuberculosis.

Experimental Workflows

The discovery and development of novel bioactive compounds from 3-Formyl-2-pyrazinecarboxylic acid follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the synthesis and biological evaluation of derivatives.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Susceptibility Testing

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1][9]

Experimental Protocol:

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

Test compounds

-

Alamar Blue reagent

-

Tween 80 (10%)

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include drug-free control wells.

-

Seal the plates and incubate at 37 °C for 5-7 days.

-

After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to a control well.

-

Reincubate for 24 hours. A color change from blue to pink indicates bacterial growth.

-

If the control well turns pink, add the Alamar Blue mixture to all other wells and incubate for another 24 hours.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[10]

Antifungal Susceptibility Testing

Broth microdilution methods are commonly used to determine the MIC of compounds against various fungal strains.

Experimental Protocol:

Materials:

-

96-well microplates

-

RPMI-1640 medium

-

Fungal strains (e.g., Candida albicans, Trichophyton mentagrophytes)

-

Test compounds

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microplate containing RPMI-1640 medium.

-

Add a standardized inoculum of the fungal strain to each well.

-

Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density using a spectrophotometer. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the drug-free control.

Conclusion

3-Formyl-2-pyrazinecarboxylic acid stands out as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its dual functional groups provide a robust platform for the generation of diverse compound libraries. The demonstrated antimycobacterial and antifungal activities of its derivatives underscore the potential of this core structure in the development of novel anti-infective agents. The detailed protocols and data presented in this guide are intended to facilitate further research and exploitation of 3-Formyl-2-pyrazinecarboxylic acid in the quest for new and effective therapeutics.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Formyl-2-pyrazinecarboxylic acid | 865061-50-3 | Benchchem [benchchem.com]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 10. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Pyrazinecarboxylic Acid Derivatives in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinecarboxylic acid derivatives, a class of nitrogen-containing heterocyclic compounds, are increasingly recognized for their diverse roles in biological systems. While their alkylated and acylated counterparts have long been studied for their significant contributions to the flavor and aroma of various foods, the natural occurrence and functional significance of pyrazinecarboxylic acids are emerging areas of scientific inquiry. This technical guide provides a comprehensive overview of the natural occurrence of these derivatives, details on their detection and quantification, and insights into their metabolic and biosynthetic pathways. The information is curated to support researchers, scientists, and drug development professionals in their exploration of these versatile molecules.

Natural Occurrence of Pyrazinecarboxylic Acid Derivatives

Pyrazinecarboxylic acid and its derivatives are found in a variety of natural sources, ranging from microorganisms to metabolites in higher organisms. Their presence can be a result of endogenous biosynthesis or the metabolic transformation of other pyrazine compounds.

Microbial World: A Primary Source

Microorganisms are significant producers of pyrazine derivatives. Specific instances of pyrazinecarboxylic acid occurrence include:

-

Bacteria: Pyrazine-2-carboxylic acid, also known as pyrazinoic acid, has been identified as a metabolite in Escherichia coli and the protozoan parasite Trypanosoma brucei[1]. Furthermore, 3-hydroxypyrazine-2-carboxylic acid, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, and 3-hydroxy-5-chloropyrazine-2-carboxylic acid have been detected in cultures of Ralstonia/Burkholderia sp. strain DSM 6920, although their biosynthetic pathways remain to be fully elucidated.

-

Fungi: Certain fungi are known to synthesize pyrazine compounds, such as the antibiotic aspergillic acid and the pigment pulcherrimin, which are structurally related to pyrazinecarboxylic acids[2].

In the Human Body: Metabolic End Products

A significant route for the presence of pyrazinecarboxylic acids in humans is through the metabolism of dietary alkylpyrazines, which are abundant in roasted and fermented foods like coffee and cocoa. A human intervention study demonstrated that ingested alkylpyrazines are extensively metabolized and excreted in urine as their corresponding carboxylic acid derivatives.

Table 1: Urinary Excretion of Pyrazine Carboxylic Acid Metabolites After Coffee Consumption

| Ingested Alkylpyrazine | Metabolite | Molar Excretion Rate (%) |

| 2-Methylpyrazine (2-MeP) | Pyrazine-2-carboxylic acid (PA) | 64 |

| 2-Methylpyrazine (2-MeP) | 5-Hydroxypyrazine-2-carboxylic acid (5-OHPA) | 26 |

| 2,5-Dimethylpyrazine (2,5-DMeP) | 5-Methylpyrazine-2-carboxylic acid (5-MePA) | 91 |

| 2,6-Dimethylpyrazine (2,6-DMeP) | 6-Methylpyrazine-2-carboxylic acid (6-MePA) | 97 |

Source: Adapted from a human intervention study on the metabolism of alkylpyrazines from coffee.

In Insects: Signaling Molecules

Pyrazines are well-documented as crucial semiochemicals in the insect world, mediating behaviors such as alarm signaling, trail marking, and mating[1][2][3]. While much of the research has focused on alkylpyrazines, the potential role of their carboxylic acid derivatives as signaling molecules or metabolites is an area of active investigation[1].

Experimental Protocols for Analysis

The accurate detection and quantification of pyrazinecarboxylic acid derivatives in complex natural matrices require sensitive and specific analytical methods. Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique employed for this purpose.

Extraction from Biological Fluids (e.g., Urine)

-

Sample Preparation: Centrifuge the urine sample to remove particulate matter.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., ultrapure water) to minimize matrix effects.

-

Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog) to the diluted sample for accurate quantification.

-

Filtration: Filter the sample through a 0.2 µm filter before injection into the LC-MS system.

Extraction from Microbial Cultures

-

Cell Lysis: Pellet the microbial cells by centrifugation and lyse them using a suitable method (e.g., sonication, bead beating) in a buffered solution.

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate to precipitate proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

-

Filtration: Filter the reconstituted sample before analysis.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of pyrazinecarboxylic acids. A C18 column is often employed with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. The mass spectrometer is typically equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.

Biosynthetic and Signaling Pathways

While the biosynthetic pathways for pyrazinecarboxylic acids are not yet fully elucidated, insights can be drawn from related compounds and metabolic processes.

Analogous Biosynthesis: The Phenazine Pathway

The biosynthesis of phenazine-1-carboxylic acid in bacteria such as Pseudomonas fluorescens provides a well-studied analogous pathway. This pathway originates from the shikimic acid pathway, a common route for the synthesis of aromatic compounds in microorganisms and plants.

References

Safety and Handling of 3-Formyl-2-Pyrazinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A comprehensive, compound-specific Safety Data Sheet (SDS) for 3-formyl-2-pyrazinecarboxylic acid was not available at the time of writing. The information herein is compiled from data on closely related compounds, primarily pyrazine-2-carboxylic acid, and general principles of chemical safety. All personnel must conduct a thorough, site-specific risk assessment before handling this chemical and consult a certified safety professional.

Executive Summary

3-Formyl-2-pyrazinecarboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research.[1] Its structure, featuring a pyrazine ring with both a carboxylic acid and an aldehyde functional group, suggests a degree of reactivity and potential biological activity.[1] This guide provides a detailed overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for 3-formyl-2-pyrazinecarboxylic acid, based on available data for analogous pyrazine derivatives.

Hazard Identification and Classification

-

Skin Irritation: May cause skin irritation upon contact.[2][3]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

The GHS hazard classifications for the analogous compound, pyrazine-2-carboxylic acid, are presented below and should be considered as a conservative proxy.

Table 1: GHS Hazard Classification (Proxy: Pyrazine-2-carboxylic acid)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

Physical and Chemical Properties

A summary of the known physical and chemical properties of 3-formyl-2-pyrazinecarboxylic acid is provided below.

Table 2: Physical and Chemical Properties of 3-Formyl-2-Pyrazinecarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₃ | [1] |

| Molecular Weight | 152.11 g/mol | [1] |

| Appearance | Light pink to light red solid | [1] |

| Boiling Point | ~354.2°C at 760 mmHg | [1] |

| Solubility | Slightly soluble in methanol and water | [1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize risk when working with 3-formyl-2-pyrazinecarboxylic acid.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[3][4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are required.[6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.[6]

-

Lab Coat: A flame-retardant lab coat should be worn and kept fastened.

-

-

Respiratory Protection: For operations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[4]

Handling Procedures

-

Preparation: Designate a specific area for handling. Ensure all necessary PPE is donned correctly.

-

Dispensing: Handle as a solid to minimize dust formation. If weighing, do so in a fume hood or a ventilated balance enclosure.

-

Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Decontaminate all work surfaces.

Storage

-

Store in a tightly sealed, properly labeled container.[4]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4] |

| Inhalation | Move the exposed person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Spill and Leak Response

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading or entering drains.

-

Clean-up:

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

-

Wipe the area with a damp cloth, then decontaminate the surface.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of 3-formyl-2-pyrazinecarboxylic acid.

References

- 1. Buy 3-Formyl-2-pyrazinecarboxylic acid | 865061-50-3 [smolecule.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. synerzine.com [synerzine.com]

In-Depth Technical Guide: Storage and Handling of 3-formyl-2-pyrazinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and handling procedures for 3-formyl-2-pyrazinecarboxylic acid (CAS No. 865061-50-3). Due to the limited availability of specific public data for this compound, this document synthesizes information from safety data sheets (SDS) of closely related pyrazinecarboxylic acids to establish best practice guidelines.

Overview of 3-formyl-2-pyrazinecarboxylic acid

3-formyl-2-pyrazinecarboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₄N₂O₃.[1] It features a pyrazine ring substituted with both a formyl (-CHO) and a carboxylic acid (-COOH) group, making it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] The compound typically appears as a light pink to light red solid and is slightly soluble in methanol and water.[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and stability of 3-formyl-2-pyrazinecarboxylic acid. The following table summarizes the recommended storage conditions based on best practices for similar chemical compounds.

| Parameter | Recommendation | Rationale & Details |

| Temperature | Store in a cool, dry place.[3][4] Some sources for similar compounds recommend refrigerated storage.[5] | Storing at cool temperatures minimizes the rate of potential degradation reactions. A dry environment prevents hydrolysis and clumping of the solid powder. |

| Humidity | Store in a dry environment. | The compound is a solid powder; moisture can lead to degradation and make handling difficult. |

| Light | Store in a tightly closed, light-resistant container. | While specific photosensitivity data is unavailable, it is a general best practice to protect organic compounds from light to prevent photochemical degradation. |

| Inert Atmosphere | Not explicitly required, but storage under an inert atmosphere (e.g., nitrogen or argon) can be considered for long-term storage to prevent oxidation of the aldehyde group. | The formyl group is susceptible to oxidation to a carboxylic acid.[2] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[6] | A tightly sealed container prevents contamination and absorption of moisture from the atmosphere. |

Stability and Incompatibility

While specific stability studies for 3-formyl-2-pyrazinecarboxylic acid are not publicly available, general chemical principles and data from related compounds suggest the following:

-

Stability : The compound is expected to be stable under recommended storage conditions.[7]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[3][7] The aldehyde functional group can be readily oxidized.

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include carbon oxides and nitrogen oxides.[7]

Experimental Protocols

A comprehensive search of public databases did not yield specific experimental protocols for determining the stability of 3-formyl-2-pyrazinecarboxylic acid. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a stability-indicating method would be the appropriate approach to assess its shelf-life and degradation pathways under various stress conditions (e.g., heat, humidity, light, and pH).

Handling and Safety Precautions

Adherence to proper laboratory safety protocols is essential when handling 3-formyl-2-pyrazinecarboxylic acid.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles or a face shield.[4]

-

Hand Protection : Wear appropriate chemical-resistant gloves.[4]

-